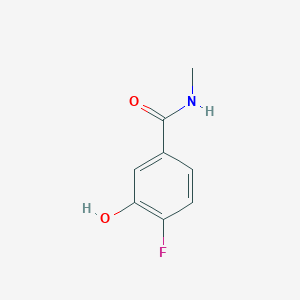

4-Fluoro-3-hydroxy-N-methylbenzamide

Description

4-Fluoro-3-hydroxy-N-methylbenzamide is a fluorinated benzamide derivative characterized by a fluorine atom at the 4-position, a hydroxyl group at the 3-position, and an N-methyl substituent on the benzamide moiety. Such features may influence its physicochemical properties, such as solubility, melting point, and reactivity, as well as its biological activity, particularly in metal coordination or receptor binding.

Properties

Molecular Formula |

C8H8FNO2 |

|---|---|

Molecular Weight |

169.15 g/mol |

IUPAC Name |

4-fluoro-3-hydroxy-N-methylbenzamide |

InChI |

InChI=1S/C8H8FNO2/c1-10-8(12)5-2-3-6(9)7(11)4-5/h2-4,11H,1H3,(H,10,12) |

InChI Key |

QYYLYVLOTLBRSP-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-hydroxy-N-methylbenzamide typically involves the following steps:

Starting Material: The synthesis begins with 4-fluorobenzoic acid.

Hydroxylation: The 4-fluorobenzoic acid undergoes hydroxylation to introduce the hydroxyl group at the 3-position, forming 4-fluoro-3-hydroxybenzoic acid.

Amidation: The 4-fluoro-3-hydroxybenzoic acid is then reacted with methylamine under appropriate conditions to form 4-Fluoro-3-hydroxy-N-methylbenzamide.

Industrial Production Methods

Industrial production methods for 4-Fluoro-3-hydroxy-N-methylbenzamide may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

Catalysts: Use of catalysts to enhance reaction rates.

Temperature Control: Maintaining specific temperatures to favor desired reactions.

Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to remove the fluorine atom or modify the hydroxyl group.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

Substitution Reagents: Nucleophiles such as amines or thiols for substitution reactions.

Major Products

Oxidation: Formation of 4-fluoro-3-oxo-N-methylbenzamide.

Reduction: Formation of 4-fluoro-3-hydroxy-N-methylbenzylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-3-hydroxy-N-methylbenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl and fluorine groups play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The following table highlights structural differences and similarities between 4-Fluoro-3-hydroxy-N-methylbenzamide and related compounds:

Physicochemical Properties

Biological Activity

4-Fluoro-3-hydroxy-N-methylbenzamide is an organic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 4-Fluoro-3-hydroxy-N-methylbenzamide is CHFNO\ and it has a molecular weight of approximately 169.15 g/mol. The compound features a fluorine atom at the para position and a hydroxyl group at the meta position relative to the amide functional group, which significantly influences its biological interactions.

Research indicates that 4-fluoro-3-hydroxy-N-methylbenzamide exhibits various biological activities primarily through its interactions with enzymes and receptors. The presence of the hydroxyl group allows for the formation of hydrogen bonds, while the fluorine atom enhances hydrophobic interactions, thereby increasing binding affinity to biological macromolecules. This dual functionality makes it a candidate for modulating enzyme activities or receptor functions, leading to diverse pharmacological effects.

Enzyme Inhibition

One notable area of study is the compound's potential as an inhibitor of specific enzymes involved in steroid metabolism. For instance, it has been shown to inhibit 17β-hydroxysteroid dehydrogenases (17β-HSDs), which play crucial roles in the activation of steroid hormones. Inhibitors of these enzymes are being explored for therapeutic applications in conditions like prostate cancer .

Case Studies

- Antibacterial Activity : Preliminary studies have evaluated the antibacterial properties of 4-fluoro-3-hydroxy-N-methylbenzamide against various bacterial strains. Results indicated moderate activity, suggesting potential as a lead compound for antibiotic development.

- Structure-Activity Relationship (SAR) : A detailed SAR study outlined how modifications to the compound's structure affect its biological activity. For example, compounds lacking either the fluorine or hydroxyl group showed significantly reduced binding affinities to target enzymes, highlighting the importance of these functional groups in maintaining bioactivity .

Comparative Analysis

To better understand the uniqueness of 4-fluoro-3-hydroxy-N-methylbenzamide, a comparison with structurally similar compounds is insightful:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 4-Fluoro-N-methylbenzamide | Lacks hydroxyl group | Reduced affinity |

| 3-Hydroxy-N-methylbenzamide | Lacks fluorine atom | Lower hydrophobicity |

| 4-Fluoro-3-methoxy-N-methylbenzamide | Contains methoxy instead of hydroxyl group | Altered interaction profile |

This table illustrates how structural differences impact biological activity and binding characteristics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.